5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
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Overview
Description
5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a heptyl chain, a methyl group, and a quinazoline moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the Quinazoline Moiety: The quinazoline moiety can be introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative reacts with the pyrimidine core.
Alkylation: The heptyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the biological pathways they regulate. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
- 5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
Uniqueness
5-heptyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its heptyl chain, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the heptyl group can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H27N5O |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-heptyl-4-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H27N5O/c1-4-5-6-7-8-12-17-15(3)23-21(25-19(17)27)26-20-22-14(2)16-11-9-10-13-18(16)24-20/h9-11,13H,4-8,12H2,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
INDJKGCUHBOBMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)C |
Origin of Product |
United States |
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